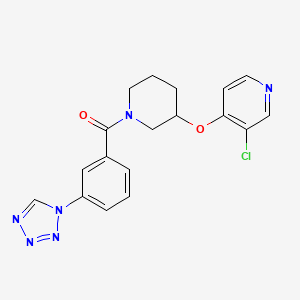
(3-(1H-tétrazol-1-yl)phényl)(3-((3-chloropyridin-4-yl)oxy)pipéridin-1-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3-(1H-tetrazol-1-yl)phenyl)(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone is a complex organic molecule featuring a tetrazole ring, a chloropyridine moiety, and a piperidine ring
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound has shown potential as an inhibitor of certain enzymes and receptors. Its tetrazole ring is known for its bioisosteric properties, often mimicking carboxylic acids in biological systems.
Medicine
In medicinal chemistry, this compound is being explored for its potential therapeutic applications. It may act as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its interaction with biological targets.
Industry
Industrially, the compound can be used in the development of new pharmaceuticals, agrochemicals, and materials science applications due to its diverse reactivity and stability.
Mécanisme D'action
Target of action
Tetrazole compounds are known to have a wide range of biological activities. They are often used as bioisosteres for the carboxylate group, which means they can mimic the function of a carboxylate in biological interactions . Therefore, the tetrazole group in this compound might interact with biological targets in a similar way as a carboxylate would.
Mode of action
The mode of action of this compound would depend on its specific target. Generally, tetrazole compounds can act as inhibitors, blocking the activity of their target proteins or enzymes .
Biochemical pathways
Without specific information about the target of this compound, it’s difficult to say which biochemical pathways it might affect. Given the wide range of activities associated with tetrazole compounds, it could potentially be involved in a variety of pathways .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical structure and properties. Tetrazole compounds are known to have good bioavailability due to their ability to form hydrogen bonds, which can enhance their solubility and absorption .
Result of action
The result of this compound’s action would depend on its specific target and mode of action. If it acts as an inhibitor, it could potentially stop or slow down a specific biochemical reaction or pathway .
Action environment
The action of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors could affect the compound’s stability, solubility, and ability to reach its target .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-tetrazol-1-yl)phenyl)(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile. This reaction is often catalyzed by copper(I) salts under mild conditions.
Chloropyridine Derivative Preparation: The chloropyridine moiety is usually prepared by chlorination of pyridine derivatives using reagents like thionyl chloride or phosphorus pentachloride.
Piperidine Ring Formation: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.
Coupling Reactions: The final step involves coupling the tetrazole, chloropyridine, and piperidine moieties. This can be achieved using various coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) or the tetrazole ring, converting them to amines or other reduced forms.
Substitution: The chloropyridine moiety is prone to nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring may yield N-oxides, while nucleophilic substitution on the chloropyridine ring can produce a variety of substituted pyridine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-(1H-tetrazol-1-yl)phenyl)(3-(pyridin-4-yl)oxy)piperidin-1-yl)methanone: Similar structure but lacks the chlorine atom on the pyridine ring.
(3-(1H-tetrazol-1-yl)phenyl)(3-(4-chlorophenyl)piperidin-1-yl)methanone: Similar structure but with a chlorophenyl group instead of a chloropyridine.
(3-(1H-tetrazol-1-yl)phenyl)(3-(3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone: Similar structure but with an ethanone group instead of a methanone.
Uniqueness
The uniqueness of (3-(1H-tetrazol-1-yl)phenyl)(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the tetrazole ring provides bioisosteric properties, while the chloropyridine moiety enhances its reactivity and binding affinity. The piperidine ring adds to the compound’s overall stability and solubility.
Propriétés
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6O2/c19-16-10-20-7-6-17(16)27-15-5-2-8-24(11-15)18(26)13-3-1-4-14(9-13)25-12-21-22-23-25/h1,3-4,6-7,9-10,12,15H,2,5,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQGAYMGGATOHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)N3C=NN=N3)OC4=C(C=NC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
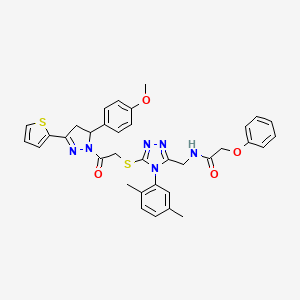
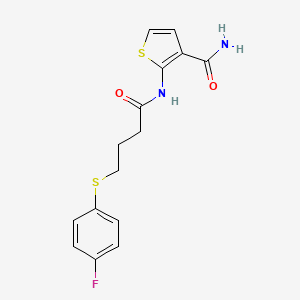
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2597462.png)
![N~6~-[2-(diethylamino)ethyl]-N~4~-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2597464.png)
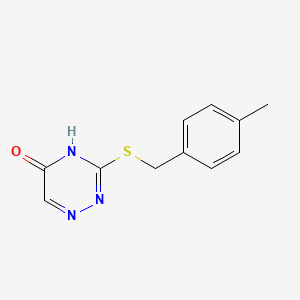
![Tert-butyl N-[1-(hydroxymethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate](/img/structure/B2597467.png)
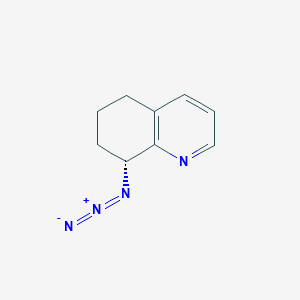
![6-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-3-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B2597470.png)
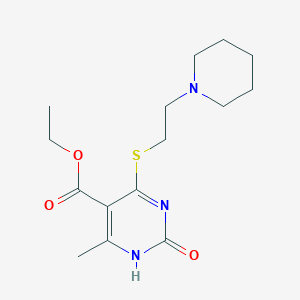
![(2Z)-6-bromo-2-[(4-carbamoylphenyl)imino]-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2597472.png)
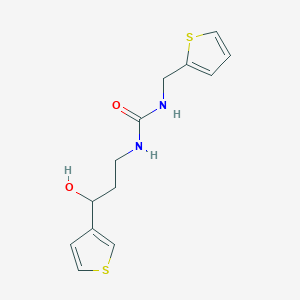
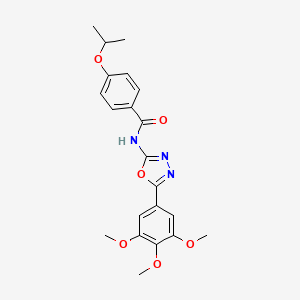
![2-Butyl-1-{[4-(diethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2597476.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-fluoro-6-(pyrrolidin-1-yl)phenyl]amino}acetamide](/img/structure/B2597479.png)
